molecular formula C11H12N2O B12593760 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 642462-43-9

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12593760
CAS No.: 642462-43-9
M. Wt: 188.23 g/mol
InChI Key: XFXRDORYFDNBQZ-UHFFFAOYSA-N
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Description

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.231 g/mol . This compound belongs to the pyrazolone family, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a pyrazolone ring substituted with an ethyl group at the 4-position and a phenyl group at the 5-position.

Preparation Methods

The synthesis of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazolone ring . The reaction typically proceeds as follows:

    Condensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The phenyl and ethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It may also interact with cellular receptors to modulate signaling pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

642462-43-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14)

InChI Key

XFXRDORYFDNBQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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